molecular formula C10H17FN4O2 B8661595 (3,4)-trans-tert Butyl-4-azido-3-fluoropiperidine-1-carboxylate

(3,4)-trans-tert Butyl-4-azido-3-fluoropiperidine-1-carboxylate

Cat. No.: B8661595
M. Wt: 244.27 g/mol
InChI Key: SEAVSWPCIFSAHP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4)-trans-tert Butyl-4-azido-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17FN4O2 and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

SEAVSWPCIFSAHP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium azide (68.2 g, 1.050 mol) was added to a solution of tert-butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 2.5 (78 g, 0.262 mol) in DMF (620 mL). The reaction mixture was heated at 100° C. for overnight. The mixture was cooled and diluted with 500 mL) water and methylene chloride (500 mL). After separation, the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated in vacuum to provide the desired product tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 96% yield), which was used for the next reaction without any purification.
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.5
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
620 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.